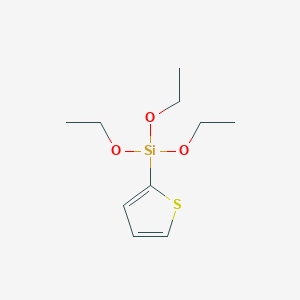

三乙氧基-2-噻吩基硅烷

描述

Triethoxy-2-thienylsilane is a chemical compound that is generally available in most volumes .

Synthesis Analysis

The synthesis of Triethoxy-2-thienylsilane involves the reaction of thiophene with n-butyllithium in hexane at 0° C . The resulting lithium derivative of thiophene is then added to a tetraethoxysilane solution in tetrahydrofuran (THF) at 0° C . After vacuum distillation, the compound is obtained .Molecular Structure Analysis

The molecular formula of Triethoxy-2-thienylsilane is C10H18O3SSi . Its molecular weight is 246.4 g/mol .Physical And Chemical Properties Analysis

Triethoxy-2-thienylsilane has a molecular weight of 246.40 g/mol . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 4, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 246.07459214 g/mol . The topological polar surface area is 55.9 Ų . It has a heavy atom count of 15 .科学研究应用

Chemical Properties

Triethoxy-2-thienylsilane is a chemical compound with the linear formula C10H18O3SSi . It has a molecular weight of 246.4 and appears colorless . It has a boiling point of 78 °C and a density of 1.049 g/mL at 25 °C .

Safety Information

This compound has been classified with the hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements associated with it are S26-36 , which recommend rinsing cautiously with water for several minutes in case of contact with eyes and wearing suitable protective clothing .

Availability and Purity

Triethoxy-2-thienylsilane is generally immediately available in most volumes . High purity, submicron and nanopowder forms may be considered . It is produced to many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

Application in Cross-Coupling Reactions

Triethoxy-2-thienylsilane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules.

安全和危害

Triethoxy-2-thienylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

作用机制

Target of Action

Triethoxy-2-thienylsilane is a silicon-based nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many chemical reactions, particularly in organic synthesis.

Mode of Action

Triethoxy-2-thienylsilane has been shown to be reactive in palladium-catalyzed cross-coupling reactions . In these reactions, a carbon atom on the thienyl ring of the molecule forms a new bond with a carbon atom on another molecule, facilitated by a palladium catalyst. This allows for the formation of complex organic structures from simpler precursors.

Result of Action

The primary result of Triethoxy-2-thienylsilane’s action is the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions . This can lead to the synthesis of complex organic structures from simpler precursors. The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions within the system.

Action Environment

The action, efficacy, and stability of Triethoxy-2-thienylsilane can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C . Additionally, it should be handled and stored under inert gas , suggesting that it may be sensitive to oxidation. The compound’s reactivity in cross-coupling reactions may also be influenced by the presence of other reactants, the choice of solvent, temperature, and pressure.

属性

IUPAC Name |

triethoxy(thiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3SSi/c1-4-11-15(12-5-2,13-6-3)10-8-7-9-14-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQAIBMAFLMIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CS1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446906 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethoxy-2-thienylsilane | |

CAS RN |

17984-89-3 | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy-2-thienylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

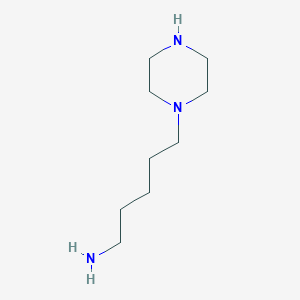

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

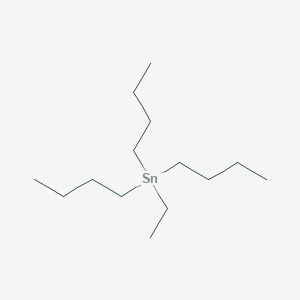

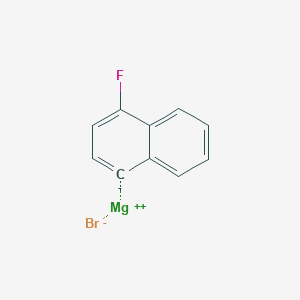

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)

![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)